molecular formula C18H24N2O B511046 (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine CAS No. 626207-99-6

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine

Cat. No. B511046
M. Wt: 284.4g/mol
InChI Key: PQWXUENECVQTEI-UHFFFAOYSA-N
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Description

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine, hereafter referred to as NMPMA, is a synthetic organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. NMPMA is a versatile and relatively inexpensive compound, making it a popular choice for research laboratories.

Scientific Research Applications

Antibacterial Activity

  • N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, a related molecule, exhibits significant antibacterial activity. This molecule, characterized by its unique crystal structure, has been studied for its potential in combating bacterial infections (Cai Zhi, 2010).

Synthesis and Biological Evaluation

  • Compounds including 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) have been synthesized and evaluated for their potential as σ(1) receptor antagonists. These compounds show promise in neuropathic pain models, highlighting their potential therapeutic applications (J. Díaz et al., 2012).

Fluorescent Probe Applications

  • A tripod fluorescence probe derived from morpholine and naphthalene has been developed. This probe is highly sensitive and selective for detecting metal ions like Al3+ and Cr3+ in aqueous media, showing potential in environmental monitoring and analysis (Shen-Yi Yu, 2015).

Intermediate in Kinase Inhibitor Synthesis

  • 4-[6-(Morpholinomethyl)pyridin-3-yl]naphthalen-1-amine is a key intermediate in the synthesis of BIRB 1017, a potent p38 MAP kinase inhibitor. This compound plays a critical role in the development of treatments for diseases modulated by p38 MAP kinase (B. Lu et al., 2013).

Reactions and Structure Analysis

  • The reactions of certain naphthalene derivatives with aliphatic amines, including morpholine, yield various colored products. These reactions have been studied for their kinetic properties and structural implications (Y. Asahi et al., 1984).

Atom-Economic Synthesis of Naphthalene Derivatives

  • The copper(I)-catalyzed reaction of diaryl buta-1,3-diynes with cyclic amines, such as morpholine, provides a method for synthesizing amino-substituted naphthalene derivatives. This represents an atom-economic, one-pot approach to creating naphthalene derivatives (Hong-bin Sun et al., 2011).

properties

IUPAC Name

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20/h1-3,5-8,19H,4,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWXUENECVQTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine

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